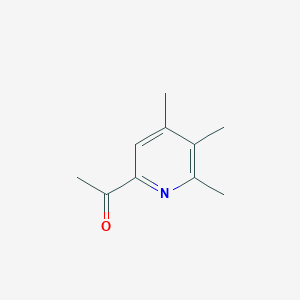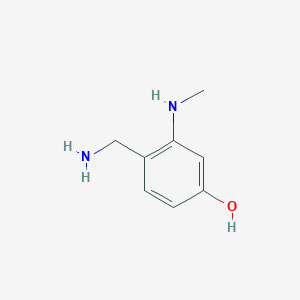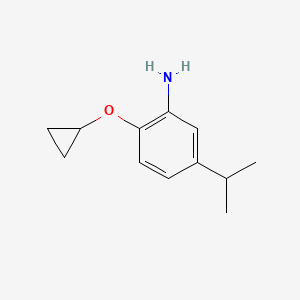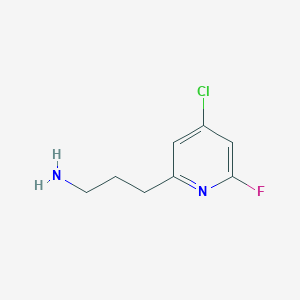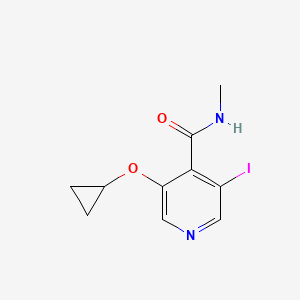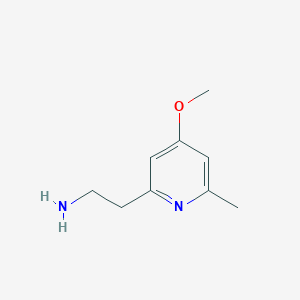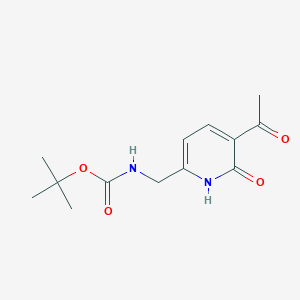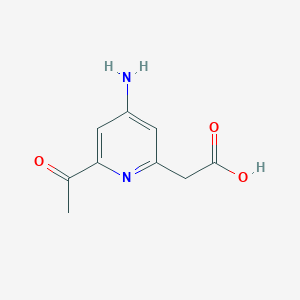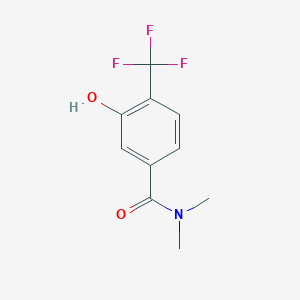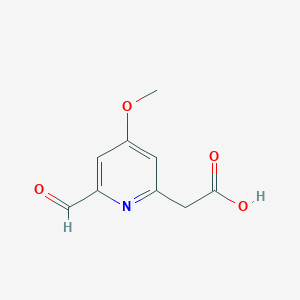![molecular formula C9H10ClF3N2 B14845868 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with appropriate reagents. One common method includes the use of palladium-catalyzed coupling reactions, where 2-amino-3-chloro-5-trifluoromethylpyridine is reacted with propylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, altering their activity and leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
5-Chloro-2-(trifluoromethyl)pyridine: Shares similar structural features but lacks the propan-1-amine group.
Uniqueness
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is unique due to the presence of both the trifluoromethyl and propan-1-amine groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Propriétés
Formule moléculaire |
C9H10ClF3N2 |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
3-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-6-4-7(9(11,12)13)8(15-5-6)2-1-3-14/h4-5H,1-3,14H2 |
Clé InChI |
BGVNHRWQHHTCSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)CCCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
